molecular formula C16H12O3 B14460158 3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one CAS No. 71809-74-0

3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one

Cat. No.: B14460158
CAS No.: 71809-74-0
M. Wt: 252.26 g/mol
InChI Key: QNUWEDPRKLAVCT-UHFFFAOYSA-N
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Description

3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where a benzofuran and an isochromen ring system are connected through a spiro linkage. Such structures are of significant interest in organic chemistry due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one typically involves multi-step organic reactions. One common method includes the oxidation of 2’-carboxy-2-hydroxy-deoxybenzoin using selenium dioxide . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

While specific industrial production methods for 3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety protocols for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions where specific atoms or groups can be replaced with others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized spirocyclic compounds, while reduction could produce less oxidized derivatives.

Scientific Research Applications

3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one has several applications in scientific research:

    Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Industry: Its unique structure may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one exerts its effects involves interactions with specific molecular targets. For instance, its cytotoxicity against cancer cell lines suggests it may interfere with cellular processes critical for cancer cell survival . The exact molecular pathways and targets are still under investigation, but it likely involves disruption of cellular signaling and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one is unique due to its specific spiro linkage between benzofuran and isochromen rings

Properties

CAS No.

71809-74-0

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

spiro[1H-2-benzofuran-3,3'-1H-isochromene]-4'-one

InChI

InChI=1S/C16H12O3/c17-15-13-7-3-1-5-11(13)9-18-16(15)14-8-4-2-6-12(14)10-19-16/h1-8H,9-10H2

InChI Key

QNUWEDPRKLAVCT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3(O1)C4=CC=CC=C4CO3

Origin of Product

United States

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